4-(1,2,3,4-tetrahydroquinolin-1-yl)benzoic acid
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Overview
Description
4-(1,2,3,4-tetrahydroquinolin-1-yl)benzoic acid is an organic compound with the molecular formula C16H15NO2 It is a derivative of benzoic acid, where the hydrogen atom at the para position is replaced by a 1,2,3,4-tetrahydroquinolin-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2,3,4-tetrahydroquinolin-1-yl)benzoic acid typically involves the reaction of 1,2,3,4-tetrahydroquinoline with a suitable benzoic acid derivative. One common method is the Friedel-Crafts acylation reaction, where 1,2,3,4-tetrahydroquinoline reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(1,2,3,4-tetrahydroquinolin-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The tetrahydroquinoline moiety can be oxidized to form quinoline derivatives.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring of the benzoic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic substitution reactions may use reagents such as halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: 4-(1,2,3,4-tetrahydroquinolin-1-yl)benzyl alcohol.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
4-(1,2,3,4-tetrahydroquinolin-1-yl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-(1,2,3,4-tetrahydroquinolin-1-yl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects.
Comparison with Similar Compounds
4-(1,2,3,4-tetrahydroquinolin-1-yl)benzoic acid can be compared with other similar compounds such as:
4-(1H-1,2,4-triazol-1-yl)benzoic acid: This compound has a triazole ring instead of the tetrahydroquinoline moiety and is studied for its anticancer properties.
1,2,3,4-tetrahydroisoquinoline derivatives: These compounds share the tetrahydroquinoline structure and exhibit diverse biological activities.
Properties
CAS No. |
1036548-19-2 |
---|---|
Molecular Formula |
C16H15NO2 |
Molecular Weight |
253.3 |
Purity |
95 |
Origin of Product |
United States |
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